N-Desethyl Sunitinib-d5 is a stable isotope-labeled metabolite of Sunitinib, a multi-tyrosine kinase inhibitor primarily used in the treatment of certain cancers, including renal cell carcinoma and gastrointestinal stromal tumors. The compound's chemical formula is , and it has a molecular weight of 375.45 g/mol. This compound is classified under enzyme activators and serves as an impurity reference material in pharmaceutical analysis, particularly in the context of drug metabolism studies .
The synthesis of N-Desethyl Sunitinib-d5 typically involves the deuteration of Sunitinib, which can be achieved through various chemical reactions that introduce deuterium atoms into the molecular structure. Deuterium labeling is crucial for enhancing the analytical detection of metabolites in biological samples.
The synthesis process may include steps such as:
N-Desethyl Sunitinib-d5 features a complex molecular structure that includes a pyrrole ring, a fluorobenzene moiety, and a substituted amine. The presence of five deuterium atoms replaces hydrogen atoms in specific positions, enhancing the compound's stability and detection in analytical applications.
N-Desethyl Sunitinib-d5 can participate in various chemical reactions typical for pharmaceutical compounds, including:
The reactivity of N-Desethyl Sunitinib-d5 is influenced by its functional groups, with specific reaction conditions tailored to achieve desired transformations without compromising its integrity as an analytical standard.
N-Desethyl Sunitinib-d5 functions as an active metabolite of Sunitinib, exerting its effects primarily through inhibition of multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. The mechanism involves binding to these kinases, preventing their activation by ligands, which subsequently inhibits downstream signaling pathways essential for cancer cell proliferation.
Studies indicate that both Sunitinib and its metabolites like N-Desethyl Sunitinib-d5 demonstrate significant anti-tumor activity through similar mechanisms, although their pharmacokinetic profiles may differ .
N-Desethyl Sunitinib-d5 is primarily utilized in scientific research for:
NDS-d5 is systematically named as:(Z)-N-(2-(Ethyl-d5-amino)ethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide [1] [6]. Its molecular formula is C₂₀H₁₈D₅FN₄O₂, with a precise molecular weight of 375.45 g/mol [1] [3] [6]. The structure retains the core pharmacophore of sunitinib—consisting of a fluorinated oxindole ring connected via a methylene bridge to a dimethylpyrrole carboxamide moiety—while featuring deuterium substitution at the ethylamino group of the side chain [3] [6]. This configuration preserves the molecule's biochemical interactions while altering its mass signature for analytical detection.
NDS-d5 incorporates five deuterium atoms (D₅) at the terminal ethyl group of the side chain amine, specifically replacing all hydrogen atoms in the -CH₂-CH₃ moiety with deuterium to form -CD₂-CD₃ [3] [6] [8]. This strategic deuteration:
Table 1: Structural Characteristics of N-Desethyl Sunitinib-d5
Characteristic | Specification | Analytical Significance |
---|---|---|
Deuteration Position | Side chain ethyl group (-CD₂-CD₃) | Site of metabolic stability; mass shift origin |
Deuterium Count | 5 atoms | +5 Da mass differential |
Molecular Weight | 375.45 g/mol | Distinguishable from native metabolite (370.43 g/mol) |
Isotopic Purity | >95% [6] | Prevents signal contamination in quantification |
Key Synthetic Intermediate | N-Boc-N-desethyl Sunitinib-d5 (CAS 1246832-84-7) [8] | Enables efficient deuteration |
NDS-d5 mirrors the structure of its non-deuterated metabolite counterpart, which differs from the parent drug sunitinib through oxidative N-deethylation catalyzed by CYP3A4 [4] [5]. This metabolic transformation:
Table 2: Structural Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Sunitinib | C₂₂H₂₇FN₄O₂ | 398.47 | Diethylaminoethyl side chain |
N-Desethyl Sunitinib (SU12662) | C₂₀H₂₁FN₄O₂ | 370.43 | Monoethylaminoethyl side chain |
N-Desethyl Sunitinib-d5 | C₂₀H₁₈D₅FN₄O₂ | 375.45 | Deuterated ethylamino group (-CD₂-CD₃) |
N-Boc-N-desethyl Sunitinib-d5 | C₂₅H₂₆D₅FN₄O₄ | 475.57 [8] | Protected amine with tert-butyloxycarbonyl group |
As a deuterated analogue of an active metabolite, NDS-d5 itself is pharmacologically inert but represents a molecule (N-desethyl sunitinib) that demonstrates equipotent inhibition of sunitinib's primary kinase targets. Biochemical assays confirm that non-deuterated N-desethyl sunitinib inhibits vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptor β (PDGFRβ), and KIT with inhibition constants (Ki) comparable to sunitinib:
The non-deuterated counterpart of NDS-d5 contributes substantially to sunitinib's clinical efficacy, constituting 23-37% of total drug exposure in plasma [4] [7]. Pharmacodynamic studies reveal:
Table 3: Pharmacokinetic-Pharmacodynamic Relationships of N-Desethyl Sunitinib
Parameter | Clinical Significance | Monitoring Implications |
---|---|---|
Threshold Concentration | >15 ng/mL [7] | Predicts improved PFS/OS in mRCC |
Contribution to Total Exposure | 23-37% of total drug [4] | Requires combined (sunitinib + metabolite) TDM |
Time to Peak (tₘₐₓ) | 6-12 hours post-dose | Determines optimal sampling time |
Half-life (t₁/₂) | ~80 hours | Explains accumulation during treatment cycles |
LC-MS/MS Quantification Range | 5-500 ng/mL (linear) [5] | Enabled by NDS-d5 as internal standard |
The development of NDS-d5-supported assays has revealed that patients with low metabolite exposure (<15 ng/mL) frequently discontinue therapy due to disease progression (p=0.035) [7]. These findings underscore the metabolite's contribution to sunitinib's overall therapeutic effect and validate the clinical utility of deuterated internal standards in personalizing targeted cancer therapies. By enabling precise measurement of exposure-response relationships, NDS-d5 facilitates optimized dosing strategies that maximize clinical benefit while managing interpatient pharmacokinetic variability exceeding 40% in oncology populations [5] [7] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: